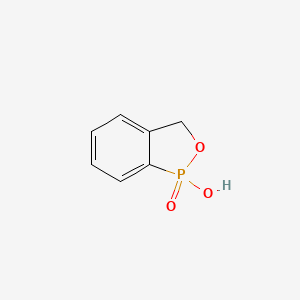

1-hydroxy-3H-2,1$l^{5}-benzoxaphosphole 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-hydroxy-3H-2,1$l^{5}-benzoxaphosphole 1-oxide (BHPO) is a heterocyclic compound that has been widely studied for its potential applications in various fields. BHPO is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of benzoxaphosphole 1-oxides through transition-metal-free methods illustrates the compound's utility in preparing organophosphorus compounds found in natural products and materials. An efficient three-component reaction involving aryne, phosphites, and ketones has been developed to synthesize a variety of benzoxaphosphole 1-oxides, showcasing broad functional group tolerance and moderate to good yields (H. Jeong et al., 2022).

Catalytic Applications

Benzoxaphosphole derivatives have demonstrated efficiency in catalytic processes, such as the Suzuki–Miyaura coupling reactions. The study involving sterically hindered selenoether ligands and palladium(II) complexes as catalysts highlights the potential of organophosphorus compounds in enhancing the efficacy of these coupling reactions under various conditions (Umesh Kumar et al., 2014).

Material Science and Supercapacitors

In material science, the exploration of graphene hydroxide with giant pores for use in supercapacitors reveals the broader impact of organophosphorus chemistry in developing advanced materials. The transformation of graphene oxide to graphene hydroxide, with an emphasis on generating more hydroxyl groups and creating a three-dimensionally networked structure, showcases the innovative application of chemical modification techniques to enhance material properties for energy storage applications (Dongwook Lee and Jiwon Seo, 2014).

Environmental Chemistry and Oxidation Processes

The oxidation of industrial chemicals in environmental contexts, such as benzotriazole and benzothiazole, underscores the importance of organophosphorus compounds in environmental chemistry. Studies on the kinetics and formation of transformation products during photochemical processes provide valuable insights into the degradation pathways and potential environmental impacts of these substances (Ewa Borowska et al., 2016).

Inhibitory Activity in Medicinal Chemistry

The synthesis of 3H-1,2-benzoxaphosphepine 2-oxides and their evaluation as selective inhibitors of human carbonic anhydrase isoforms highlight the potential medicinal applications of benzoxaphosphole derivatives. These compounds exhibit significant selectivity and inhibitory activity against tumor-associated isoforms, demonstrating their relevance in the development of novel therapeutic agents (Aleksandrs Pustenko et al., 2022).

Propriétés

IUPAC Name |

1-hydroxy-3H-2,1λ5-benzoxaphosphole 1-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O3P/c8-11(9)7-4-2-1-3-6(7)5-10-11/h1-4H,5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGRDCRATLPRID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2P(=O)(O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-hydroxy-3H-2,1$l^{5}-benzoxaphosphole 1-oxide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2671309.png)

![3-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2671311.png)

![6-(Pyridin-3-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671313.png)

![N-(2,5-difluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2671321.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2671328.png)

![1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2671329.png)